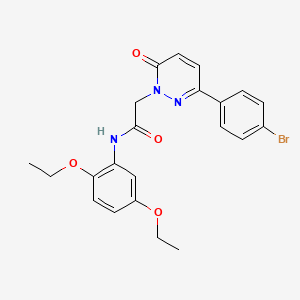

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester.

Acetamide Formation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide

- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide

Uniqueness

The presence of the bromine atom in 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide imparts unique electronic and steric properties that can influence its reactivity and binding affinity. This makes it distinct from its chloro- and fluoro- analogs, potentially leading to different biological activities and applications.

Activité Biologique

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazinone core with a bromophenyl substituent and an acetamide group. Its molecular formula is C18H20BrN3O3, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The unique arrangement of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20BrN3O3 |

| Molecular Weight | 396.27 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways. Preliminary studies suggest that it modulates the NLRP3 inflammasome , which plays a crucial role in the inflammatory response. The bromophenyl group enhances binding affinity to specific receptors or enzymes, while the acetamide moiety may influence stability and solubility.

Anti-inflammatory Activity

Research indicates that This compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits the activation of the NLRP3 inflammasome pathway without inducing cytotoxic effects at therapeutic concentrations.

Antidiabetic Potential

Similar compounds have shown promise as antidiabetic agents. For instance, derivatives with structural similarities have been tested against alpha-glucosidase and alpha-amylase enzymes, leading to significant reductions in blood glucose levels in animal models. These findings suggest potential applications for this compound in diabetes management.

Case Studies and Research Findings

-

Inflammation Modulation

- A study evaluated the effects of this compound on macrophage cells activated by lipopolysaccharides (LPS). Results indicated a marked reduction in pro-inflammatory cytokines (IL-1β and TNF-α), supporting its role as an anti-inflammatory agent.

-

Diabetes Management

- In a comparative study with known antidiabetic drugs like acarbose, the compound demonstrated superior efficacy in lowering fasting glucose levels and improving lipid profiles in alloxan-induced diabetic mice.

-

Molecular Docking Studies

- Computational docking studies revealed strong binding interactions with target enzymes involved in glucose metabolism, suggesting a mechanism for its antidiabetic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | Similar pyridazinone core | Enhanced anti-inflammatory activity |

| N-(4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide | Fluorine substitution | Altered pharmacokinetics |

| N-(3-chloroanilino)-2-(3-methylphenyl)acetamide | Different aryl substitutions | Varying biological activity profiles |

Propriétés

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-diethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O4/c1-3-29-17-9-11-20(30-4-2)19(13-17)24-21(27)14-26-22(28)12-10-18(25-26)15-5-7-16(23)8-6-15/h5-13H,3-4,14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHVNXLYSEVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.